Pheniprazine

MAO Inhibitor Pharmacology Norepinephrine Transporter Neuropharmacology Assay

Pheniprazine (CAS 55-52-7) is a research-grade, non-selective irreversible MAO-A/B inhibitor distinguished by its unique kinetic profile: high reversible affinity for MAO-A (Ki = 420 nM) paired with slow irreversible inactivation (k+2 = 0.06 min⁻¹). This dual character makes it an exceptional tool for modeling mechanism-based enzyme inhibition and establishing selectivity baselines. With an in vivo ED₅₀ of 3.5 mg/kg and 125-fold greater norepinephrine uptake inhibition potency versus iproniazid (IC₅₀ 6.3 × 10⁻⁶ M), it enables chronic dosing studies and robust SAR comparisons across the hydrazine MAOI class. Procure this withdrawn therapeutic as a critical comparator for your CNS research programs.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 55-52-7
Cat. No. B1196415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePheniprazine
CAS55-52-7
Synonymseta-phenylisopropylhydrazine
JB 516
JB-516
pheniprazine
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NN
InChIInChI=1S/C9H14N2/c1-8(11-10)7-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3
InChIKeyVXTWEDPZMSVFEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pheniprazine (CAS 55-52-7) for Research Procurement: A Hydrazine-Class Irreversible MAO Inhibitor


Pheniprazine (CAS 55-52-7), also known as β-phenylisopropylhydrazine or amphetamine hydrazide, is an irreversible and nonselective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class [1]. Originally developed as an antidepressant under brand names Catron and Cavodil, this small molecule (C9H14N2, MW 150.22) functions by forming a covalent adduct with the MAO enzyme, leading to sustained increases in synaptic monoamine neurotransmitters [2]. While clinically discontinued due to hepatotoxicity and optic neuritis concerns, pheniprazine remains a valuable tool compound for investigating mechanism-based enzyme inhibition and structure-activity relationships within the MAOI pharmacophore space [3]. Its long-acting, potent inhibition profile distinguishes it from reversible MAO inhibitors and makes it particularly suitable for studies requiring sustained target engagement.

Why Generic Pheniprazine Substitution in MAOI Research Requires Verification


The hydrazine MAOI class encompasses structurally similar compounds (e.g., phenelzine, isocarboxazid, iproniazid) that share a common mechanism but exhibit quantifiable differences in potency, enzyme isoform selectivity, and off-target activities. Simple substitution of pheniprazine with a 'similar' MAOI can introduce confounding variables in experimental outcomes. For instance, while pheniprazine and phenelzine both inhibit norepinephrine uptake, their IC50 values differ by nearly 40% [1]. More critically, pheniprazine displays a unique biphasic inhibition profile: it acts as a selective reversible inhibitor of MAO-A at the initial binding step (Ki = 420 nM), yet irreversibly inactivates both MAO-A and MAO-B through a slower covalent adduct formation step [2]. This kinetic complexity is not uniformly shared across the hydrazine class, meaning that experiments requiring specific temporal control of MAO inactivation cannot assume class-level equivalence. Procurement decisions must therefore be guided by compound-specific quantitative evidence rather than class-based assumptions.

Pheniprazine (55-52-7) Quantitative Differentiation Evidence Guide for Scientific Procurement


Pheniprazine Demonstrates 125-Fold Greater Norepinephrine Uptake Inhibition Potency Than Iproniazid

In a direct head-to-head comparison using rat cerebral cortex homogenates, pheniprazine exhibited an IC50 of 6.3 × 10⁻⁶ M for inhibiting ³H-norepinephrine uptake, representing a 125-fold greater potency than iproniazid (IC50 = 7.9 × 10⁻⁴ M) and a 49-fold greater potency than pargyline (IC50 = 3.1 × 10⁻⁴ M) [1]. Pheniprazine's potency was approximately 1.6-fold lower than phenelzine (IC50 = 3.9 × 10⁻⁶ M) in this assay, indicating that while structurally related hydrazines share some pharmacological overlap, their quantitative effects on monoamine transport systems are distinct and non-interchangeable.

MAO Inhibitor Pharmacology Norepinephrine Transporter Neuropharmacology Assay

Pheniprazine Exhibits Potent pI50 of 5 × 10⁻⁷ M for Canine Brain MAO, 1000-Fold More Potent Than Tricyclic Antidepressants

In a direct head-to-head comparison using canine brain mitochondrial preparations, pheniprazine and tranylcypromine both demonstrated pI50 values of approximately 5 × 10⁻⁷ M for MAO inhibition across multiple substrate and oxygen concentration conditions [1]. This inhibitory potency was reported to be 1,000-fold greater than that observed for tricyclic antidepressants (imipramine, desipramine, amitriptyline, nortriptyline), which required concentrations of 10⁻³ M to achieve similar inhibition [1]. Notably, pheniprazine inhibited both brain and liver MAO activity with pI50 values of approximately 10⁻⁶ M in liver tissue, demonstrating consistent potency across tissue types [1].

Mitochondrial MAO Activity Canine Neurochemistry Comparative MAOI Potency

Pheniprazine Biphasic MAO-A Inhibition: Reversible Binding (Ki = 420 nM) Precedes Slower Irreversible Inactivation (k+2 = 0.06 min⁻¹)

Pheniprazine exhibits a complex, biphasic mechanism of MAO inhibition not uniformly observed across all hydrazine MAOIs. Kinetic characterization of rat liver mitochondrial MAO revealed that pheniprazine initially binds reversibly to MAO-A with a dissociation constant (Ki) of 420 nM, demonstrating selectivity for MAO-A over MAO-B (Ki = 2450 nM) in the initial non-covalent step [1]. However, the subsequent irreversible covalent adduct formation proceeds considerably more slowly for MAO-A (first-order rate constant k+2 = 0.06 min⁻¹) compared to MAO-B (k+2 = 0.16 min⁻¹) [1]. This kinetic signature—high-affinity reversible binding to MAO-A followed by slower irreversible inactivation—is distinct from phenelzine, which generally exhibits different isoform selectivity and inactivation kinetics, though direct comparative kinetic data for phenelzine under identical conditions are not available in this source [1].

Mechanism-Based Enzyme Inhibition MAO-A Selectivity Enzyme Kinetics

Commercial Pheniprazine Sourcing: Documented Purity Specifications Range from 95% to ≥98% Across Reputable Suppliers

Procurement of pheniprazine (CAS 55-52-7) for research purposes requires verification of purity specifications, which vary by supplier. InvivoChem offers pheniprazine at ≥98% purity (Cat No. V70644) with comprehensive physicochemical characterization including density (0.99 g/cm³), boiling point (287.1ºC at 760 mmHg), flash point (148ºC), and LogP (2.172) . AKSci supplies the compound with a minimum purity specification of 95% (Cat No. 0666CA) . Additional suppliers listed on ChemicalBook indicate purity levels of 97% for various packaging sizes . While comparative purity data across all vendors are not systematically available in public databases, researchers should note that the free base (CAS 55-52-7) is typically supplied as a solid at room temperature with recommended long-term storage at -20°C (3 years) or 4°C (2 years) for powder form .

Compound Procurement Analytical Chemistry Research-Grade Purity

Pheniprazine (55-52-7) Optimal Research and Industrial Application Scenarios


Comparative MAO Inhibitor Potency Studies in Canine or Rodent Mitochondrial Preparations

Based on its pI50 of approximately 5 × 10⁻⁷ M in canine brain MAO assays , pheniprazine serves as an appropriate reference compound for comparative potency studies across species and tissue types. Its equipotency with tranylcypromine in this system makes it a suitable hydrazine-class comparator when evaluating novel MAO inhibitors, particularly in research programs investigating structure-activity relationships between hydrazine and non-hydrazine irreversible MAOIs .

Mechanism-Based Enzyme Inactivation Studies Requiring Biphasic Kinetic Characterization

The unique biphasic inhibition profile of pheniprazine—characterized by reversible MAO-A binding (Ki = 420 nM) followed by slower irreversible inactivation (k+2 = 0.06 min⁻¹) —makes this compound particularly valuable for enzymology studies focused on the temporal dynamics of mechanism-based inactivation. Researchers investigating the structural determinants of the initial reversible binding step versus the subsequent covalent adduct formation should prioritize pheniprazine over MAOIs that lack this kinetically separable two-step mechanism .

Monoamine Transporter Modulation Assays Requiring High-Potency Hydrazine MAOIs

With an IC50 of 6.3 × 10⁻⁶ M for inhibition of ³H-norepinephrine uptake in rat brain tissue , pheniprazine is appropriate for experiments examining the intersection of MAO inhibition and monoamine transport. Its 125-fold greater potency than iproniazid and 49-fold greater potency than pargyline in this assay means that lower working concentrations can be employed, potentially reducing solvent exposure and off-target effects in cell-based or tissue-based assays.

Hydrazine MAOI Reference Standard for Analytical Method Development

Pheniprazine's well-characterized physicochemical properties—including molecular weight (150.22), LogP (2.172), boiling point (287.1ºC), and density (0.99 g/cm³) —coupled with commercial availability at ≥98% purity , support its use as a reference standard for developing HPLC or LC-MS methods for hydrazine MAOI detection and quantification. The compound's stability profile (3 years at -20°C for powder) further supports its suitability for long-term analytical reference use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pheniprazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.